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Compound of Interest

Compound Name: 3-methylbut-3-enal

Cat. No.: B3045679 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Swern oxidation is a widely utilized method in organic synthesis for the conversion of

primary and secondary alcohols to aldehydes and ketones, respectively.[1] This oxidation

proceeds under mild conditions, making it compatible with a wide range of functional groups.[1]

The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an

electrophile, most commonly oxalyl chloride.[1][2] A hindered non-nucleophilic base, such as

triethylamine (TEA) or diisopropylethylamine (DIPEA), is then used to promote the elimination

reaction that yields the carbonyl compound.[1][2] This application note provides a detailed

protocol for the Swern oxidation of homoallylic alcohols, a class of substrates frequently

encountered in natural product synthesis and medicinal chemistry.

Key Features of the Swern Oxidation:

Mild Reaction Conditions: Typically performed at low temperatures (-78 °C), which helps to

prevent side reactions and preserve sensitive functional groups.[3][4]

High Chemoselectivity: The Swern oxidation is highly selective for alcohols and generally

does not oxidize other functional groups such as alkenes, alkynes, or ethers.

Avoidance of Toxic Heavy Metals: Unlike other oxidation methods such as those using

chromium reagents, the Swern oxidation avoids the use of toxic heavy metals.[5]
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No Over-oxidation: Primary alcohols are oxidized to aldehydes without further oxidation to

carboxylic acids.[2][5]

Mechanism

The mechanism of the Swern oxidation involves several key steps:

Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low

temperature to form the highly reactive electrophilic species, the chloro(dimethyl)sulfonium

chloride.[1][2] This intermediate is unstable and readily decomposes above -60 °C.[4]

Formation of Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom

of the activated DMSO species, forming an alkoxysulfonium salt.[1]

Ylide Formation and Elimination: A hindered base, such as triethylamine, deprotonates the

carbon adjacent to the sulfur atom, forming a sulfur ylide. This ylide then undergoes a[5][6]-

sigmatropic rearrangement via a five-membered ring transition state to yield the desired

carbonyl compound, dimethyl sulfide, and the protonated base.[2]

Quantitative Data
The following table summarizes typical reaction parameters for the Swern oxidation of a

generic homoallylic alcohol.
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Parameter Value Notes

Stoichiometry

Homoallylic Alcohol 1.0 equiv The limiting reagent.

Oxalyl Chloride 1.1 - 1.5 equiv

A slight excess is used to

ensure complete activation of

DMSO.

Dimethyl Sulfoxide (DMSO) 2.0 - 3.0 equiv Acts as the oxidant.

Triethylamine (TEA) 3.0 - 5.0 equiv

A sufficient excess is required

to neutralize the generated

HCl and to promote the final

elimination step.

Reaction Conditions

Temperature -78 °C

Crucial for the stability of the

reactive intermediates and to

minimize side reactions.[3][4]

Solvent Dichloromethane (CH₂Cl₂)
Anhydrous solvent is essential

for the reaction.

Reaction Time 1 - 2 hours

Typically monitored by Thin

Layer Chromatography (TLC)

for the disappearance of the

starting material.

Work-up & Purification

Quenching Saturated aq. NH₄Cl or water

Added at low temperature to

decompose any remaining

reactive species.

Extraction
Dichloromethane or Diethyl

ether

To isolate the product from the

aqueous layer.

Purification Flash column chromatography

To remove byproducts such as

dimethyl sulfide and

triethylammonium chloride.
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Experimental Protocol: Swern Oxidation of (Z)-pent-
4-en-1-ol
This protocol describes the oxidation of (Z)-pent-4-en-1-ol to (Z)-pent-4-enal.

Materials:

(Z)-pent-4-en-1-ol

Oxalyl chloride

Dimethyl sulfoxide (DMSO), anhydrous

Triethylamine (TEA)

Dichloromethane (CH₂Cl₂), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flasks

Magnetic stirrer and stir bar

Syringes and needles

Septa

Argon or Nitrogen gas supply

Low-temperature thermometer

Dry ice/acetone bath

Separatory funnel
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Rotary evaporator

Flash chromatography setup (silica gel, appropriate solvent system)

Procedure:

Preparation of the Reaction Apparatus:

A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-

temperature thermometer, and a nitrogen or argon inlet is assembled.

The flask is flame-dried under a stream of inert gas and allowed to cool to room

temperature.

Activation of DMSO:

Anhydrous dichloromethane (50 mL) is added to the reaction flask, followed by oxalyl

chloride (1.1 mL, 12.5 mmol, 1.25 equiv).

The solution is cooled to -78 °C using a dry ice/acetone bath.

A solution of anhydrous DMSO (1.8 mL, 25.0 mmol, 2.5 equiv) in anhydrous

dichloromethane (10 mL) is added dropwise to the stirred solution of oxalyl chloride over

15 minutes, ensuring the internal temperature does not rise above -70 °C.

The resulting mixture is stirred for an additional 15 minutes at -78 °C.

Addition of the Homoallylic Alcohol:

A solution of (Z)-pent-4-en-1-ol (0.86 g, 10.0 mmol, 1.0 equiv) in anhydrous

dichloromethane (10 mL) is added dropwise to the reaction mixture over 20 minutes,

maintaining the temperature at -78 °C.

The reaction is stirred for 30 minutes at this temperature.

Addition of Triethylamine and Reaction Completion:
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Triethylamine (7.0 mL, 50.0 mmol, 5.0 equiv) is added dropwise to the reaction mixture

over 10 minutes. A thick white precipitate of triethylammonium chloride will form.

After the addition is complete, the cooling bath is removed, and the reaction mixture is

allowed to warm to room temperature over 30-45 minutes.

Work-up:

The reaction is quenched by the slow addition of 50 mL of saturated aqueous NH₄Cl

solution.

The mixture is transferred to a separatory funnel, and the layers are separated.

The aqueous layer is extracted with dichloromethane (2 x 30 mL).

The combined organic layers are washed with brine (50 mL), dried over anhydrous

MgSO₄, filtered, and concentrated under reduced pressure. Caution: The product, (Z)-

pent-4-enal, is volatile. Care should be taken during solvent removal.

Purification:

The crude product is purified by flash column chromatography on silica gel using a

suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (Z)-pent-4-

enal.

Diagrams
Caption: Experimental workflow for the Swern oxidation.

Caption: Simplified signaling pathway of the Swern oxidation.

Safety and Handling Precautions

Toxicity and Odor: The Swern oxidation generates carbon monoxide, which is a toxic gas,

and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[2] This reaction

must be performed in a well-ventilated fume hood.
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Reagent Handling: Oxalyl chloride is corrosive and reacts violently with water. DMSO is

hygroscopic and should be handled under anhydrous conditions.

Temperature Control: The reaction is highly exothermic, especially during the addition of

DMSO and triethylamine. Strict temperature control is essential to prevent side reactions and

ensure safety.

Waste Disposal: Glassware and waste containing dimethyl sulfide should be rinsed with a

bleach solution (sodium hypochlorite) to oxidize the volatile and odorous sulfide to the non-

volatile and odorless sulfoxide or sulfone before cleaning.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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